molecular formula C7H18N4O4+2 B1263812 1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+)

1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+)

Cat. No. B1263812
M. Wt: 222.24 g/mol
InChI Key: FXXWDCNDGPHMNA-FUHDGFEASA-P
Attention: For research use only. Not for human or veterinary use.
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Description

1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+) is dication of 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol arising from protonation of the amino and guanidino groups;  major species at pH 7.3. It is a guanidinium ion and an organic cation. It is a conjugate acid of a 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol.

Scientific Research Applications

Alzheimer's Disease Treatment

1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol, a derivative of scyllo-inositol, shows promise as a therapeutic agent for Alzheimer's disease. Studies have found that scyllo-inositol can inhibit cognitive deficits and ameliorate disease pathology in animal models of Alzheimer’s disease, with significant decreases in amyloid-beta plaque accumulation and insoluble Aβ40 and Aβ42 in the brain (Fenili et al., 2007; Lee et al., 2017; Lai & McLaurin, 2012).

Impact on Amyloid Beta Peptide Aggregation

Scyllo-inositol derivatives have been synthesized to study their effects on amyloid beta peptide aggregation, a key factor in Alzheimer's disease. Certain derivatives, such as 1-deoxy-1-fluoro- and 1,4-dimethyl-scyllo-inositols, have shown significant inhibition of the formation of amyloid-beta fibers (Sun et al., 2008).

Industrial Production for Therapeutic Use

Bacterial cell factories have been engineered to facilitate the synthesis of scyllo-inositol from myo-inositol, providing a method for large-scale production. This process is significant for the industrial production of scyllo-inositol, potentially lowering the cost of this therapeutic agent (Li et al., 2020; Michon et al., 2020; Yamaoka et al., 2011).

Molecular Transporters and Drug Delivery

Inositol derivatives, including scyllo-inositol, have been used to develop molecular transporters. These transporters demonstrate varying degrees of membrane translocating ability and can efficiently deliver therapeutic agents, such as anticancer antibiotics, into target areas like the brain (Maiti et al., 2007).

Synthesis and Stability Research

Research has also focused on the synthesis and stability of inositol derivatives. This includes the development of phosphatidyl-myo-inositols and other inositol phosphate analogs, which are significant for understanding the pharmacological activity of inositol compounds (Aneja & Aneja, 2000; Liu et al., 2008).

properties

Product Name

1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+)

Molecular Formula

C7H18N4O4+2

Molecular Weight

222.24 g/mol

IUPAC Name

[(1R,2S,3S,4R,5S,6S)-3-azaniumyl-2,4,5,6-tetrahydroxycyclohexyl]-(diaminomethylidene)azanium

InChI

InChI=1S/C7H16N4O4/c8-1-3(12)2(11-7(9)10)5(14)6(15)4(1)13/h1-6,12-15H,8H2,(H4,9,10,11)/p+2/t1-,2+,3-,4+,5-,6-/m0/s1

InChI Key

FXXWDCNDGPHMNA-FUHDGFEASA-P

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)[NH+]=C(N)N)O)[NH3+]

Canonical SMILES

C1(C(C(C(C(C1O)O)O)[NH+]=C(N)N)O)[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+)
Reactant of Route 2
1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+)
Reactant of Route 3
1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+)
Reactant of Route 4
1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+)
Reactant of Route 5
1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+)
Reactant of Route 6
1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+)

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